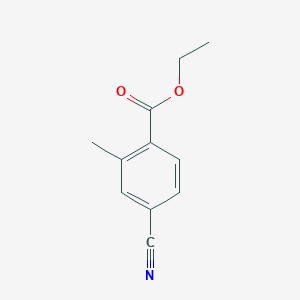

Ethyl 4-cyano-2-methylbenzoate

CAS No.: 220389-17-3

Cat. No.: VC3957152

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220389-17-3 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | ethyl 4-cyano-2-methylbenzoate |

| Standard InChI | InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | SPCFCNSKNBMRGO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)C#N)C |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C#N)C |

Introduction

Structural and Molecular Characteristics

Ethyl 4-cyano-2-methylbenzoate belongs to the class of substituted benzoates, characterized by the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. The compound’s structure consists of:

-

A benzene ring substituted with a cyano (-CN) group at position 4.

-

A methyl (-CH₃) group at position 2.

-

An ethyl ester (-COOCH₂CH₃) at position 1.

The spatial arrangement of these groups significantly influences its reactivity. The cyano group’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions, while the ester group offers opportunities for hydrolysis or transesterification.

Stereoelectronic Effects

The cyano group reduces electron density at the para position, enhancing resistance to electrophilic attack. Conversely, the methyl group at position 2 exerts a mild electron-donating effect, creating regioselective reactivity patterns. Computational studies on analogous compounds suggest that the ester moiety’s carbonyl oxygen participates in hydrogen bonding, affecting solubility and crystallization behavior .

Synthesis and Production Methods

Esterification of 4-Cyano-2-Methylbenzoic Acid

A primary synthetic route involves the esterification of 4-cyano-2-methylbenzoic acid with ethanol under acidic conditions. For example, sulfuric acid-catalyzed reflux yields the ethyl ester with high conversion rates. Industrial-scale production may employ continuous flow reactors to optimize temperature and pressure, minimizing side reactions like hydrolysis.

Bromination and Functionalization

While direct data on Ethyl 4-cyano-2-methylbenzoate is sparse, analogous methyl esters provide insight into functionalization strategies. For instance, methyl 4-cyano-2-methylbenzoate undergoes bromination at the methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 2-(bromomethyl)-4-cyanobenzoate . This reaction, conducted at 80°C with AIBN as a radical initiator, achieves ~67% yield . Similar conditions could apply to the ethyl analog, enabling further derivatization (e.g., nucleophilic substitution with amines or thiols).

Table 1: Representative Bromination Conditions for Methyl Analog

Chemical Reactivity and Transformations

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to produce 4-cyano-2-methylbenzoic acid. For example, aqueous sodium hydroxide at elevated temperatures cleaves the ester bond, liberating ethanol. This reaction is critical for generating carboxylic acid intermediates for pharmaceuticals.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). This transformation yields 4-amino-2-methylbenzoate, a precursor to bioactive molecules. Competing pathways, such as partial reduction to aldehydes, are mitigated by controlling reaction stoichiometry.

Nucleophilic Substitution

The brominated derivative (e.g., 2-(bromomethyl)-4-cyanobenzoate) participates in nucleophilic substitutions. For instance, reaction with sodium methoxide replaces bromine with a methoxy group, forming methoxy-substituted analogs . Such reactivity underscores its utility in diversifying molecular architectures.

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl 4-cyano-2-methylbenzoate serves as a building block for kinase inhibitors and antimicrobial agents. The cyano group’s ability to form hydrogen bonds with biological targets enhances binding affinity, as observed in studies of structurally related compounds.

Materials Science

In polymer chemistry, the compound’s rigid aromatic core and polar functional groups improve thermal stability and solubility. Copolymers incorporating similar benzoate derivatives exhibit enhanced mechanical properties, suitable for high-performance coatings .

Catalysis

The ester moiety acts as a directing group in transition metal-catalyzed C–H activation reactions. For example, palladium complexes facilitate ortho-functionalization, enabling the synthesis of complex heterocycles.

Comparative Analysis with Structural Analogs

Table 2: Key Differences Among Substituted Benzoates

| Compound | Substituents | Molecular Weight | Key Reactivity |

|---|---|---|---|

| Ethyl 4-cyano-2-methylbenzoate | 4-CN, 2-CH₃, 1-COOEt | 189.21 g/mol | Hydrolysis, reduction, substitution |

| Methyl 4-cyano-2-methylbenzoate | 4-CN, 2-CH₃, 1-COOMe | 175.17 g/mol | Bromination, ester interchange |

| Ethyl 2-cyano-4-methylbenzoate | 2-CN, 4-CH₃, 1-COOEt | 189.21 g/mol | Altered regioselectivity in reactions |

The ethyl ester’s longer alkyl chain enhances lipophilicity compared to methyl analogs, influencing bioavailability in drug design. Isomeric differences (e.g., 4-cyano vs. 2-cyano) alter electronic distributions, impacting reaction rates and product distributions.

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric routes to enantiomerically pure derivatives.

-

Biological Screening: Evaluating anticancer activity against kinase targets (e.g., EGFR, VEGFR).

-

Computational Modeling: Predicting regioselectivity in electrophilic substitutions using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume